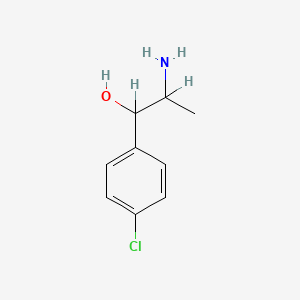

2-Amino-1-(4-Chlorphenyl)propan-1-ol

Übersicht

Beschreibung

2-Amino-1-(4-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is a colorless to slightly yellow solid that can be dissolved in water and many organic solvents. This compound is known for its applications in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(4-chlorophenyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is used in the synthesis of pharmaceutical compounds and has potential therapeutic applications.

Industry: The compound is used in the production of dyes and dye intermediates.

Biochemische Analyse

Biochemical Properties

2-Amino-1-(4-chlorophenyl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in organic synthesis reactions, facilitating the formation of more complex molecules. The nature of these interactions often involves the amino and hydroxyl functional groups of the compound, which can form hydrogen bonds and other interactions with biomolecules .

Cellular Effects

2-Amino-1-(4-chlorophenyl)propan-1-ol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the activity of enzymes and other proteins, thereby altering cellular functions .

Molecular Mechanism

The molecular mechanism of 2-Amino-1-(4-chlorophenyl)propan-1-ol involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s amino and hydroxyl groups play a crucial role in these interactions, allowing it to form stable complexes with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-(4-chlorophenyl)propan-1-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains relatively stable under proper storage conditions, but its activity can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 2-Amino-1-(4-chlorophenyl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, including irritation and discomfort. These threshold effects are important considerations in the compound’s application .

Metabolic Pathways

2-Amino-1-(4-chlorophenyl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Amino-1-(4-chlorophenyl)propan-1-ol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s effects on different tissues .

Subcellular Localization

The subcellular localization of 2-Amino-1-(4-chlorophenyl)propan-1-ol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method of synthesizing 2-Amino-1-(4-chlorophenyl)propan-1-ol involves the reaction of 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups. The specific preparation method can be adjusted according to the desired conditions and needs .

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol .

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, which contribute to its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloronorephedrine

- p-Chloronorephedrine

- p-Chloro-beta-hydroxyamphetamine

Comparison: 2-Amino-1-(4-chlorophenyl)propan-1-ol is unique due to its specific combination of amino and hydroxyl functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

2-Amino-1-(4-chlorophenyl)propan-1-ol, also known as 4-chloronorephedrine hydrochloride, is a synthetic compound with significant biological activity. It is structurally related to ephedrine and exhibits sympathomimetic properties, meaning it can mimic the effects of the sympathetic nervous system. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₂ClNO

- Appearance : Colorless to slightly yellow solid

- Solubility : Soluble in water and many organic solvents

2-Amino-1-(4-chlorophenyl)propan-1-ol primarily acts by promoting the release of neurotransmitters norepinephrine and epinephrine. These neurotransmitters are crucial for the body's "fight-or-flight" response, influencing various physiological functions such as heart rate, blood pressure, and metabolic rate. The compound's interaction with adrenergic receptors positions it as a valuable tool for studying neurotransmitter release mechanisms and understanding conditions related to norepinephrine dysregulation.

Stimulant Effects

Research indicates that 2-amino-1-(4-chlorophenyl)propan-1-ol exhibits stimulant effects similar to those of ephedrine. Studies have shown that it can enhance norepinephrine levels, making it relevant for conditions such as anxiety disorders and hypertension.

Case Studies and Research Findings

-

Neurotransmitter Release Studies :

- In vitro studies demonstrated that 2-amino-1-(4-chlorophenyl)propan-1-ol significantly increases norepinephrine release from neuronal cells. This effect was quantified using high-performance liquid chromatography (HPLC) to measure neurotransmitter levels before and after administration of the compound.

-

Pharmacological Research :

- A study published in a pharmacological journal highlighted the compound's potential in treating conditions associated with norepinephrine imbalances. The research indicated that its sympathomimetic effects could be harnessed for therapeutic purposes in managing hypotension and certain types of shock.

-

Comparative Analysis with Similar Compounds :

- A comparative study analyzed the biological activity of 2-amino-1-(4-chlorophenyl)propan-1-ol against other sympathomimetics such as ephedrine and phenylephrine. The results showed that while all compounds exhibited stimulant properties, 2-amino-1-(4-chlorophenyl)propan-1-ol had a unique profile due to its chlorinated phenyl ring, which may influence receptor selectivity and efficacy.

Comparison of Biological Activity with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Stimulant Activity |

|---|---|---|---|

| 2-Amino-1-(4-chlorophenyl)propan-1-ol | C₉H₁₂ClNO | Synthetic derivative of ephedrine | High |

| Ephedrine | C₁₄H₁₉NO₃ | Naturally occurring sympathomimetic agent | Very High |

| Phenylephrine | C₉H₁₃NO₂ | Selective α₁ adrenergic receptor agonist | Moderate |

| Amphetamine | C₉H₁₃N | Central nervous system stimulant | High |

Applications in Research

The compound has been utilized in various research settings to explore its pharmacological properties. Its ability to modulate neurotransmitter systems makes it a candidate for developing new treatments targeting disorders related to norepinephrine dysregulation.

Eigenschaften

IUPAC Name |

2-amino-1-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOCGMHUCZEAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946754 | |

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23933-83-7 | |

| Record name | 4-Chloronorephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023933837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.